molecular formula C9H9NO3 B8066138 2-Ethenyl-4-methoxy-1-nitrobenzene CAS No. 126759-31-7

2-Ethenyl-4-methoxy-1-nitrobenzene

Cat. No.: B8066138
CAS No.: 126759-31-7
M. Wt: 179.17 g/mol
InChI Key: VMTWYWDOHGONIK-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of 4-methoxystyrene to introduce the nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethenyl-4-methoxy-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethenyl group allows for polymerization reactions, making it useful in material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions .

Properties

IUPAC Name

2-ethenyl-4-methoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTWYWDOHGONIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569111
Record name 2-Ethenyl-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126759-31-7
Record name 2-Ethenyl-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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